tert-Butyl (2S,4R)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate
Description
tert-Butyl (2S,4R)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a bromomethyl group at the 2-position and a methyl group at the 4-position of the pyrrolidine ring. The tert-butyl carbamate (Boc) group at the 1-position serves as a protective group for the nitrogen atom, enhancing stability during synthetic processes. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of constrained analogs for anticancer agents and peptide-based therapeutics . Its stereochemistry (2S,4R) is critical for dictating biological activity and compatibility with enzymatic systems .
Properties
Molecular Formula |
C11H20BrNO2 |
|---|---|
Molecular Weight |
278.19 g/mol |
IUPAC Name |
tert-butyl (2S,4R)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO2/c1-8-5-9(6-12)13(7-8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1 |
InChI Key |
WUARHZWSFMJLHR-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CBr |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4R)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through a tert-butylation reaction using tert-butyl chloride and a suitable base.
Formation of the Carboxylate Group: The carboxylate group can be introduced through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,4R)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction Reactions: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of solvents like dichloromethane or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of amines, ethers, or thioethers, while oxidation can yield carboxylic acids or ketones.
Scientific Research Applications
tert-Butyl (2S,4R)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (2S,4R)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes structurally related pyrrolidine derivatives and their key differences:
Biological Activity
tert-Butyl (2S,4R)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate is a chiral compound belonging to the pyrrolidine family. Its molecular formula is C₁₁H₁₈BrN₁O₂, with a molecular weight of 278.19 g/mol. The compound features a tert-butyl group , which provides steric hindrance, and a bromomethyl group that acts as a reactive site for further chemical transformations. This article explores its biological activity, including its interactions, potential applications, and relevant research findings.
The compound's structure includes:
- tert-butyl group : Enhances steric hindrance.
- Bromomethyl group : Serves as a reactive site for nucleophilic attacks.
The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The bromomethyl group allows it to participate in nucleophilic substitution reactions, which can influence enzyme-substrate interactions and receptor-ligand binding affinities.
Interaction Studies
Research indicates that the compound's reactivity with nucleophiles and electrophiles can lead to significant biological implications. For instance:
- The steric effects from the tert-butyl group may alter binding affinities in enzyme interactions.
- It may exhibit selectivity in binding due to its chiral nature.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| tert-Butyl (2S,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate | Contains an amino group instead of bromine | Potentially higher reactivity due to amino functionality |
| tert-Butyl (2S,4R)-2-(chloromethyl)-4-methylpyrrolidine-1-carboxylate | Chlorine instead of bromine | May exhibit different reactivity patterns compared to bromine |
| tert-Butyl (2S,4R)-2-(iodomethyl)-4-methylpyrrolidine-1-carboxylate | Iodine instead of bromine | Increased reactivity due to weaker C-I bond |
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of related compounds in models of neurodegenerative diseases. For example:
- A study investigated the protective effects of a structurally similar compound against amyloid beta-induced toxicity in astrocytes. The results indicated that certain derivatives could reduce inflammation and oxidative stress markers, suggesting potential applications in Alzheimer's disease treatment .
Enzyme Inhibition
Another area of interest is the inhibition of enzymes relevant to neurodegenerative diseases:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
